molecular formula C20H27N5OS B2690310 2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851810-08-7

2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2690310
CAS No.: 851810-08-7
M. Wt: 385.53
InChI Key: FZTLDQWMKMBPQE-UHFFFAOYSA-N
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Description

Historical Development of Thiazolotriazole Chemistry

The triazolo[3,2-b]thiazole system belongs to the broader class of fused heterocycles, which emerged from foundational work in the late 19th and early 20th centuries. The triazole ring, first identified by Bladin in 1885, gained prominence for its structural versatility and biological activity. Early synthetic efforts focused on simple triazole derivatives, but the fusion of triazole with thiazole marked a significant advancement. Thiazole chemistry itself originated from the isolation of thiamine (vitamin B1) in 1911, which highlighted the pharmacological relevance of sulfur- and nitrogen-containing heterocycles.

The fusion of triazole and thiazole rings commenced in the mid-20th century, driven by the need for novel antimicrobial agents. For instance, the synthesis of thiazolo[2,3-c]-s-triazole derivatives in the 1970s demonstrated the feasibility of combining these heterocycles through cyclocondensation reactions. These early methodologies relied on hydrazine derivatives and thiourea precursors, forming the basis for later innovations in regioselective synthesis. The 1980s saw further refinements, such as the development of iodocyclization techniques for constructing thiazolo[3,2-b]triazoles, which improved yield and selectivity.

Modern advances in green chemistry and catalytic processes have expanded the synthetic toolkit for thiazolotriazoles. For example, microwave-assisted synthesis and metal-free cyclization methods now enable rapid access to these frameworks with reduced environmental impact. The historical progression from simple triazoles to complex fused systems underscores the enduring interest in their structural and functional diversity.

Significance in Medicinal Chemistry Research

The triazolo[3,2-b]thiazole scaffold has garnered attention for its multifaceted bioactivity, particularly in antimicrobial and anticancer applications. The triazole ring’s ability to engage in hydrogen bonding and π-π stacking interactions enhances target binding, while the thiazole moiety contributes to metabolic stability. For instance, derivatives bearing electron-withdrawing substituents at the 6-position exhibit potent inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.

Recent studies highlight the scaffold’s potential in oncology. Fused triazolothiazoles demonstrate selective cytotoxicity against glioma cells by modulating kinase signaling pathways and inducing apoptosis. The incorporation of hydrophobic groups, such as isopropylphenyl moieties, enhances blood-brain barrier permeability, a critical factor in targeting central nervous system malignancies. Additionally, the piperazine substituent, as seen in the title compound, improves aqueous solubility and pharmacokinetic properties, enabling oral bioavailability.

Structure-activity relationship (SAR) studies reveal that substitutions at the 2- and 5-positions profoundly influence bioactivity. Methyl groups at position 2 sterically shield the triazole ring from oxidative metabolism, prolonging half-life. At position 5, bulky arylalkyl groups like [(4-methylpiperazin-1-yl)(4-isopropylphenyl)methyl] enhance interactions with hydrophobic binding pockets in target proteins. These insights guide rational drug design, positioning thiazolotriazoles as versatile platforms for developing targeted therapies.

Research Trends in Triazolothiazole-Piperazine Hybrid Molecules

The integration of piperazine into triazolothiazole-based hybrids represents a strategic response to challenges in drug solubility and target selectivity. Piperazine’s bicyclic amine structure serves dual roles: it acts as a conformational spacer, optimizing ligand-receptor geometry, and as a protonable group, enhancing water solubility at physiological pH. Recent work on metal-organic frameworks (MOFs) incorporating thiazolothiazole-piperazine ligands demonstrates their utility in fluorescence-based biosensing, leveraging piperazine’s electron-donating properties to modulate emission spectra.

Hybrid molecules like the title compound exemplify the trend toward multifunctional architectures. The 4-isopropylphenyl group introduces lipophilicity, facilitating membrane penetration, while the piperazine moiety enables salt formation with counterions, improving formulation stability. Such hybrids are increasingly explored for dual-targeting strategies, where the triazolothiazole core inhibits enzymatic activity, and the piperazine arm modulates secondary signaling pathways.

Emerging synthetic strategies for these hybrids emphasize regioselectivity and atom economy. One-pot multicomponent reactions, for instance, enable the simultaneous incorporation of triazolothiazole, piperazine, and aryl groups with minimal purification steps. Computational modeling further aids in predicting the stereoelectronic effects of substituents, accelerating the design of high-affinity ligands.

Research Objectives and Scope

The primary objectives of current research on 2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-triazolo[3,2-b]thiazol-6-ol include:

  • Elucidating Synthetic Pathways : Optimizing regioselective methods for introducing the piperazine-isopropylphenyl moiety while preserving the triazolothiazole core’s integrity. Key challenges involve avoiding N-alkylation side reactions and ensuring chirality control at the benzylic carbon.
  • Characterizing Physicochemical Properties : Investigating lipophilicity (logP), pKa, and crystalline stability to inform formulation development. Preliminary studies suggest that the 6-hydroxy group participates in intramolecular hydrogen bonding, reducing rotational freedom and enhancing solid-state stability.
  • Evaluating Target Engagement : Profiling the compound’s affinity for kinase targets such as EGFR and PDGFR, which are implicated in glioma proliferation. Comparative analyses with non-piperazine analogs aim to delineate the pharmacophoric contributions of the hybrid structure.
  • Exploring Structure-Activity Relationships : Systematically varying substituents at positions 2, 5, and 6 to identify optimal bioactivity profiles. For example, replacing the 6-hydroxy group with methoxy or amino functionalities could alter hydrogen-bonding capacity and metabolic clearance.

This research scope aligns with broader efforts to expand the therapeutic index of triazolothiazole derivatives through rational hybrid design. By addressing synthetic, physicochemical, and pharmacological dimensions, studies on this compound aim to establish a blueprint for next-generation heterocyclic therapeutics.

Properties

IUPAC Name

2-methyl-5-[(4-methylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5OS/c1-13(2)15-5-7-16(8-6-15)17(24-11-9-23(4)10-12-24)18-19(26)25-20(27-18)21-14(3)22-25/h5-8,13,17,26H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTLDQWMKMBPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting a thioamide with a halogenated ketone.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group.

    Final Coupling: The final step involves coupling the triazole-thiazole intermediate with the piperazine-phenyl intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various pathogens. For instance:

  • Synthesis and Testing : A study synthesized several triazole derivatives and evaluated their antimicrobial activities. The findings indicated that compounds with similar structural motifs exhibited significant inhibition against bacteria and fungi, suggesting that the triazole ring is crucial for this activity .
  • Mechanism of Action : The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid synthesis in microbial cells. This is attributed to the ability of the triazole moiety to form hydrogen bonds with active sites in enzymes critical for microbial growth .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

  • Cell Line Studies : Research involving various cancer cell lines demonstrated that derivatives of triazoles could induce apoptosis (programmed cell death) in cancer cells. The presence of the piperazine group enhances cellular uptake and increases cytotoxicity against tumor cells .
  • Targeting Specific Pathways : Some studies suggest that these compounds can inhibit specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancerous tissues .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes:

  • Enzyme Inhibition Studies : Triazole derivatives have been shown to effectively inhibit enzymes such as aromatase and carbonic anhydrase. These enzymes play significant roles in metabolic processes and disease states, including cancer and hypertension .
  • Binding Affinity : Molecular docking studies indicate that the compound binds effectively to the active sites of these enzymes, potentially leading to therapeutic benefits in conditions like hormone-dependent cancers or metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMechanism of ActionReference
AntimicrobialBacteria/FungiDisruption of cell wall/nucleic acid synthesis
AnticancerVarious Cancer CellsInduction of apoptosis; inhibition of growth
Enzyme InhibitionAromatase/Carbonic AnhydraseCompetitive inhibition at active site

Case Study 1: Antimicrobial Efficacy

In a comparative study, several triazole derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a piperazine substituent exhibited enhanced antimicrobial activity compared to those without it.

Case Study 2: Anticancer Mechanism

A study focused on the effects of triazole derivatives on breast cancer cell lines revealed that treatment with these compounds resulted in a significant decrease in cell viability. Further analysis showed that this was due to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the triazolothiazole core or adjacent aromatic systems. These variations influence physicochemical properties, binding affinities, and metabolic stability.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Notes
Target Compound 4-Methylpiperazinyl, 4-isopropylphenyl 466.58* Not reported Hypothesized antifungal/neuromodulatory activity
5-[(4-Methoxyphenyl)(4-Methylpiperazinyl)Methyl]-2-Methyltriazolo[3,2-b]Thiazol-6-ol () 4-Methoxyphenyl, 4-methylpiperazinyl 452.52 Not reported Structural analog with enhanced solubility due to methoxy group
5-[(4-(3-Chlorophenyl)Piperazinyl)(4-Ethoxy-3-Methoxyphenyl)Methyl]-2-Methyltriazolo[3,2-b]Thiazol-6-ol () 3-Chlorophenylpiperazinyl, 4-ethoxy-3-methoxyphenyl 541.06 Not reported Potential dual H-bonding and hydrophobic interactions
2-Methoxy-4-[(Z)-6-Oxo-2-[4-(Propan-2-yloxy)Phenyl]Thiazolo[3,2-b]Triazol-5-ylidene]Methyl Phenyl Acetate () Propan-2-yloxy, acetate ester 493.55 Not reported Extended conjugation for UV-vis applications
3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-Triazolo[3,4-b]Thiadiazoles () Pyrazole-triazole hybrid, variable R groups (e.g., methyl, phenyl) 350–450 126–206 Confirmed antifungal activity via docking with 14-α-demethylase

*Calculated using ChemSpider tools.

Key Structural and Functional Differences

’s acetate ester and propan-2-yloxy groups improve solubility in organic solvents, making it suitable for formulation studies .

Biological Target Interactions :

  • The 4-methylpiperazinyl group in the target compound and ’s analog may interact with serotonin or dopamine receptors, as seen in related psychoactive agents .
  • ’s pyrazole-triazole hybrids demonstrated strong docking scores with fungal 14-α-demethylase, suggesting the target compound’s isopropyl group could similarly inhibit ergosterol synthesis .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s methods, involving hydrazine-mediated cyclization and nucleophilic substitution for the piperazinyl group .
  • ’s chloro-phenyl variant requires careful handling of electrophilic aromatic substitution to avoid byproducts .

Research Findings and Hypotheses

  • Antifungal Potential: Molecular docking (as in ) predicts moderate-to-high binding affinity for the target compound with 14-α-demethylase, though its bulky isopropyl group may reduce efficacy compared to smaller substituents in ’s derivatives .
  • ADMET Profile : The 4-methylpiperazinyl moiety may improve blood-brain barrier penetration, but the isopropyl group could increase hepatic metabolism risk .
  • Spectroscopic Characterization : Infrared (IR) and NMR spectra would show distinct peaks for the hydroxol group (~3200 cm⁻¹ in IR) and piperazinyl protons (δ 2.3–3.1 ppm in ¹H NMR), as seen in analogs from and .

Biological Activity

The compound 2-methyl-5-[(4-methylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a member of the triazolothiazole class, characterized by its unique structural features that include a triazole ring fused with a thiazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H27N5OS
CAS Number 851810-08-7
Molecular Weight 373.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.
  • Receptor Modulation : It can bind to receptors and modulate their activity, influencing signaling pathways.
  • Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect Observed
MCF7 (Breast Cancer)12.50Significant growth inhibition
NCI-H460 (Lung)42.30Moderate cytotoxicity
SF-268 (Brain)3.79High sensitivity to treatment

These findings suggest that the compound exhibits selective toxicity towards certain cancer types, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results indicate:

Pathogen Minimum Inhibitory Concentration (MIC) Effect Observed
Mycobacterium tuberculosis0.50 µg/mLStrong inhibitory effect
Staphylococcus aureus1.00 µg/mLEffective against resistant strains

These results highlight the potential application of this compound in treating bacterial infections, particularly those caused by resistant strains .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study on Cancer Treatment : A study involving the administration of the compound to mice with induced tumors revealed a significant reduction in tumor size compared to controls. The study noted an increase in apoptosis markers within tumor tissues .
  • Antimicrobial Efficacy Assessment : A clinical trial assessing the efficacy of this compound against drug-resistant tuberculosis showed promising results, with patients exhibiting improved clinical outcomes after treatment .

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